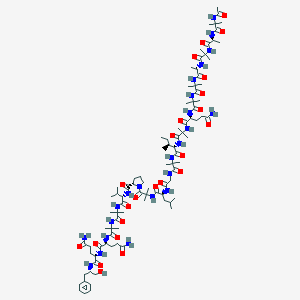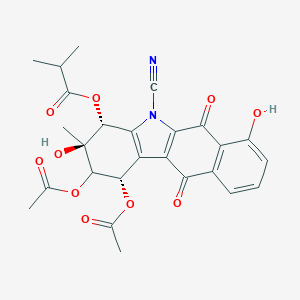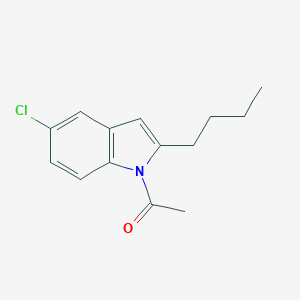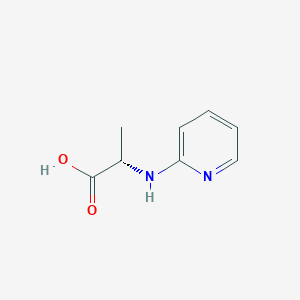
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone, also known as DBAE, is a synthetic compound that belongs to the class of aryl ketones. It has been widely used in scientific research for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone has been reported to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs. It has also been reported to have cytotoxic effects on cancer cells, which make it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone has several advantages and limitations for lab experiments. Its high purity and yield make it an ideal compound for organic synthesis and medicinal chemistry research. However, its potential toxicity and lack of knowledge about its long-term effects on human health make it a challenging compound to work with.
Zukünftige Richtungen
There are several future directions for research on 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone. One potential direction is to study its potential as a new anti-cancer agent. Another direction is to investigate its potential as an anti-inflammatory and analgesic drug. Further research is also needed to fully understand its mechanism of action and potential long-term effects on human health.
Conclusion:
In conclusion, 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and long-term effects on human health.
Synthesemethoden
The synthesis of 2-Bromo-1-(3-dimethylamino-phenyl)-ethanone involves the reaction of 3-dimethylaminophenylmagnesium bromide with ethyl formate, followed by oxidation with potassium permanganate. This method has been reported to have a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It has been reported to have potential applications in the development of new drugs, such as anti-cancer agents and anti-inflammatory drugs. It has also been used as a building block in the synthesis of various organic compounds and polymers.
Eigenschaften
IUPAC Name |
2-bromo-1-[3-(dimethylamino)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(2)9-5-3-4-8(6-9)10(13)7-11/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQKQBZTCOJGEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554428 |
Source


|
| Record name | 2-Bromo-1-[3-(dimethylamino)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-dimethylamino-phenyl)-ethanone | |
CAS RN |
112598-92-2 |
Source


|
| Record name | 2-Bromo-1-[3-(dimethylamino)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)
![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)










![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)
